molecular formula C16H14N2O2S B14165951 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-

Cat. No.: B14165951
M. Wt: 298.4 g/mol
InChI Key: SBLOQHKFVZDWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- is a compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound has shown potential in various scientific research applications, particularly in the field of cancer therapy due to its ability to inhibit specific molecular targets.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of cyclopropylamine and phenylsulfonyl chloride as starting materials, followed by a series of reactions including cyclization and purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- has been extensively studied for its potential in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific molecular targets such as FGFRs. The inhibition of these receptors disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. This makes the compound a promising candidate for cancer therapy, as it can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-cyclopropylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H14N2O2S/c19-21(20,13-5-2-1-3-6-13)18-11-15(12-8-9-12)14-7-4-10-17-16(14)18/h1-7,10-12H,8-9H2

InChI Key

SBLOQHKFVZDWIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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